An In-depth Technical Guide to Butanoyl Dihydrogen Phosphate: Structure, Properties, and Biological Significance
An In-depth Technical Guide to Butanoyl Dihydrogen Phosphate: Structure, Properties, and Biological Significance
Introduction
Butanoyl dihydrogen phosphate, also known as butyryl phosphate, is a high-energy acyl phosphate that plays a crucial role as a metabolic intermediate in various biological systems, particularly in anaerobic bacteria.[1] Its significance lies at the crossroads of energy metabolism and fatty acid synthesis, making it a molecule of considerable interest to researchers in microbiology, biochemistry, and drug development. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and biological functions of butanoyl dihydrogen phosphate, tailored for professionals in the scientific community.
Chemical Structure and Basic Information
Butanoyl dihydrogen phosphate is a mixed anhydride formed from butyric acid and phosphoric acid.[1] The presence of the energy-rich phosphoanhydride bond is central to its biological function.
Caption: 2D Chemical Structure of Butanoyl Dihydrogen Phosphate.
Table 1: Key Identifiers and Properties of Butanoyl Dihydrogen Phosphate
| Property | Value | Reference |
| IUPAC Name | (Butanoyloxy)phosphonic acid | [1] |
| Other Names | Butyryl phosphate, Butanoyl phosphate | [1] |
| CAS Number | 4378-06-7 | [1] |
| Chemical Formula | C₄H₉O₅P | [1] |
| Molecular Weight | 168.085 g/mol | [1] |
| Canonical SMILES | CCCC(=O)OP(=O)(O)O | [1] |
Physicochemical Properties
The physicochemical properties of butanoyl dihydrogen phosphate are critical for its handling, stability, and biological activity. While specific experimental data for this compound is limited, properties can be inferred from its structure and data on analogous short-chain acyl phosphates, such as acetyl phosphate.
Solubility: Based on its structure, which includes a polar phosphate group and a short, nonpolar butyryl chain, butanoyl dihydrogen phosphate is expected to be soluble in water and other polar solvents.[2] Its solubility in nonpolar organic solvents is likely to be limited.
Stability: Acyl phosphates are known to be relatively unstable in aqueous solutions, undergoing hydrolysis to the corresponding carboxylic acid and inorganic phosphate. The stability of butanoyl dihydrogen phosphate is expected to be pH and temperature-dependent. Analogous to acetyl phosphate, it is likely more stable in slightly acidic conditions (pH 5-6) and has a half-life of several hours at room temperature in a neutral solution.[3] Hydrolysis is accelerated at alkaline pH.[4]
pKa Values: Butanoyl dihydrogen phosphate has two acidic protons on the phosphate group. The pKa values are expected to be in the ranges typical for organophosphates, with the first pKa being strongly acidic and the second pKa being near neutral pH.
Biological Role and Significance
Butanoyl dihydrogen phosphate is a key high-energy intermediate in the butyrate fermentation pathway of many anaerobic bacteria, including species of Clostridium.[5][6] It serves as a precursor for both ATP generation and butyrate synthesis.
Metabolic Pathway:
The formation and utilization of butanoyl dihydrogen phosphate are primarily catalyzed by two key enzymes: phosphotransbutyrylase (PTB) and butyrate kinase (BUK).
-
Synthesis by Phosphotransbutyrylase (PTB): PTB catalyzes the reversible conversion of butanoyl-CoA and inorganic phosphate (Pi) to butanoyl dihydrogen phosphate and Coenzyme A (CoA).
Butanoyl-CoA + Pi ⇌ Butanoyl dihydrogen phosphate + CoA
-
Conversion by Butyrate Kinase (BUK): BUK catalyzes the substrate-level phosphorylation of ADP using the high-energy phosphate group from butanoyl dihydrogen phosphate, yielding butyrate and ATP.
Butanoyl dihydrogen phosphate + ADP ⇌ Butyrate + ATP
This pathway is a critical mechanism for energy conservation in anaerobic microorganisms.
Caption: Key enzymatic reactions involving butanoyl dihydrogen phosphate.
Chemical Synthesis: A Proposed Protocol
Principle: The synthesis involves the reaction of butyric anhydride with phosphoric acid. The butyric anhydride serves as the acyl donor to the phosphate group.
Proposed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and maintained at a low temperature (e.g., 0-5 °C) using an ice bath, dissolve 85% phosphoric acid in a suitable organic solvent like ethyl acetate.
-
Addition of Anhydride: While stirring vigorously, slowly add butyric anhydride to the phosphoric acid solution. The molar ratio of butyric anhydride to phosphoric acid should be approximately 2:1 to drive the reaction towards the formation of the mixed anhydride.
-
Reaction: Continue stirring the mixture at a low temperature for several hours (e.g., 2-4 hours) to allow the reaction to proceed to completion.
-
Neutralization and Extraction: After the reaction period, carefully add cold water to the mixture. Neutralize the solution to a pH of approximately 5-6 with a weak base such as sodium bicarbonate. This step should be performed cautiously as it can be exothermic. The butanoyl dihydrogen phosphate will be in the aqueous layer.
-
Purification: The aqueous layer containing the sodium salt of butanoyl dihydrogen phosphate can be separated. Further purification can be achieved by techniques such as precipitation with a water-miscible organic solvent (e.g., ethanol or acetone) or by ion-exchange chromatography.[8]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at a low temperature to minimize the hydrolysis of the product and any side reactions.
-
Excess Anhydride: Using an excess of butyric anhydride helps to shift the equilibrium towards the formation of butanoyl dihydrogen phosphate.
-
Neutralization to pH 5-6: Butanoyl dihydrogen phosphate is expected to have greater stability in a slightly acidic to neutral pH range, thus minimizing degradation during workup.[3]
Characterization
The characterization of synthesized butanoyl dihydrogen phosphate is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyryl group: a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and a triplet for the methylene protons alpha to the carbonyl group.
-
³¹P NMR: The phosphorus-31 NMR spectrum will show a single resonance characteristic of an acyl phosphate. The chemical shift will be informative of the chemical environment of the phosphorus atom.[9]
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the following functional groups:
-
A strong C=O stretching vibration from the carbonyl group.
-
P=O and P-O stretching vibrations from the phosphate moiety.
-
O-H stretching from the acidic protons of the phosphate group.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of butanoyl dihydrogen phosphate. Electrospray ionization (ESI) in negative ion mode would be a suitable technique to detect the deprotonated molecule.
Analytical Methods for Quantification
Accurate quantification of butanoyl dihydrogen phosphate is crucial for metabolic studies and enzyme kinetics.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation and quantification of short-chain acyl phosphates. A reversed-phase C18 column with an acidic mobile phase and a UV detector set to a low wavelength (around 210 nm) can be used. Due to the polar nature of the phosphate group, ion-pairing agents may be required to improve retention and peak shape.
Enzymatic Assays:
Enzymatic assays offer high specificity for the quantification of butanoyl dihydrogen phosphate. A coupled enzyme assay involving butyrate kinase (BUK) is a common approach.
Principle: The conversion of butanoyl dihydrogen phosphate to butyrate by BUK is coupled to other enzymatic reactions that produce a readily detectable product (e.g., NADH or a colored compound).
Example of a Coupled Enzymatic Assay Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing ADP, a suitable buffer (e.g., Tris-HCl at pH 7.5-8.0), MgCl₂, and the coupling enzymes and their substrates. For example, the production of ATP by BUK can be coupled to the hexokinase/glucose-6-phosphate dehydrogenase system, where the final production of NADPH is monitored spectrophotometrically at 340 nm.
-
Sample Preparation: Biological samples should be appropriately extracted and deproteinized to remove interfering substances.
-
Assay Initiation: The reaction is initiated by the addition of the sample containing butanoyl dihydrogen phosphate or by the addition of purified butyrate kinase.
-
Measurement: The change in absorbance at 340 nm over time is measured, which is directly proportional to the concentration of butanoyl dihydrogen phosphate in the sample.
-
Standard Curve: A standard curve should be generated using known concentrations of butanoyl dihydrogen phosphate to accurately quantify the amount in the samples.
Caption: Workflow of a coupled enzymatic assay for butanoyl dihydrogen phosphate.
Conclusion
Butanoyl dihydrogen phosphate is a fundamentally important molecule in microbial metabolism. Understanding its chemical properties, synthesis, and biological roles is essential for researchers in various fields. This guide has provided a detailed technical overview, including a proposed synthesis protocol and methods for its characterization and quantification. Further research to obtain specific experimental data on the physicochemical properties of butanoyl dihydrogen phosphate will undoubtedly contribute to a more complete understanding of this vital metabolic intermediate.
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